(E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate
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Overview
Description
(E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate is a useful research compound. Its molecular formula is C18H11ClFNO3S2 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-[5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is 406.9852914 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Activity
Thiazolidinone derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For example, a study on the synthesis of novel 2-substituted benzimidazole derivatives, including thiazolidinones, demonstrated significant antitumor activity against human hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma cell lines (Refaat, 2010). Another study highlighted the anticancer activity of 4-thiazolidinones containing the benzothiazole moiety, showcasing their effectiveness on various cancer cell lines, including leukemia, melanoma, and ovarian cancers (Havrylyuk et al., 2010).
Antimicrobial Applications
Compounds with a thiazolidinone structure have also been reported to possess significant antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine were synthesized and demonstrated promising antimicrobial activity against bacteria and fungi, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Anti-inflammatory and Analgesic Activities
Further research into thiazolidinone derivatives has revealed their potential in treating inflammation and pain. A study on imidazolyl acetic acid derivatives, including thiazolidinone structures, showed significant anti-inflammatory and analgesic activities in animal models (Khalifa & Abdelbaky, 2008). This suggests that similar compounds could be explored for their therapeutic potential in treating inflammatory diseases and pain management.
Properties
IUPAC Name |
methyl 4-[(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3S2/c1-24-17(23)10-5-7-11(8-6-10)21-16(22)15(26-18(21)25)9-12-13(19)3-2-4-14(12)20/h2-9H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGUPMZZNOUWPR-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.